3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Thioether Formation: Substitution reaction to introduce the propan-2-ylsulfanyl group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), sulfur-containing compounds (e.g., thiols), and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-5-(trifluoromethyl)pyridine: Lacks the sulfanyl group.
2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the nitro group.
3-Nitro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine: Has a methyl instead of propan-2-yl group.
Uniqueness
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity, stability, and interactions with other molecules.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
3-nitro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXKFPJLLBPMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.